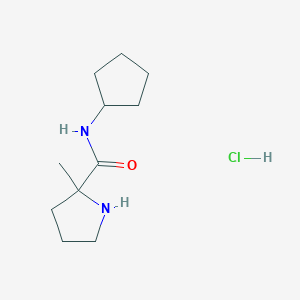
N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride
Overview
Description
N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H21ClN2O and its molecular weight is 232.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereochemistry in Pharmacological Profile Improvement
Stereochemistry plays a significant role in enhancing the pharmacological profile of compounds related to N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride, such as phenylpiracetam and its methyl derivative. Research has demonstrated that the configuration of stereocenters in these compounds directly impacts their biological properties, leading to the selection of more effective enantiomers and necessitating the purification of drug substances from less active ones. This highlights the importance of stereochemistry in the development of central nervous system agents aimed at facilitating memory processes and attenuating cognitive function impairments (G. Veinberg et al., 2015).
Techno-economic Assessment in Bio-based Chemical Production
The production of bio-based chemicals from glutamic acid, including processes that could involve compounds similar to this compound, has been evaluated for its economic feasibility and technological viability. This assessment indicates that certain bio-based chemical production methods, particularly those yielding N-methylpyrrolidone and N-vinylpyrrolidone, are economically feasible and technologically viable. The review points out potential areas for process optimization, especially the reaction of glutamic acid with sodium hypochlorite, to improve the economic prospects of bio-based chemical production (T. Lammens et al., 2012).
Role in Drug Delivery Systems
Poly(N-vinyl pyrrolidone) (PVP), which shares structural similarities with this compound, has been extensively used in drug delivery systems due to its hydrophilic nature and ability to form various formulations. PVP-based systems have been developed for delivering a wide range of active compounds, showcasing the polymer's versatility and suitability for creating innovative pharmaceutical forms. This includes microparticles, nanoparticles, fibers, hydrogels, tablets, and films, highlighting the potential of similar compounds for diverse drug delivery applications (P. Franco & I. De Marco, 2020).
Exploring Versatile Applications
Cyclodextrins, which are structurally distinct but conceptually related to this compound in terms of forming inclusion complexes, have demonstrated a broad range of applications across various industries. These applications span pharmaceuticals, drug delivery systems, cosmetics, and food and nutrition, among others. The ability of cyclodextrins to modify the physical and chemical properties of molecules through inclusion complexation showcases the potential of structurally related compounds for addressing scientific and industrial challenges (N. Sharma & Ashish Baldi, 2016).
Properties
IUPAC Name |
N-cyclopentyl-2-methylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-11(7-4-8-12-11)10(14)13-9-5-2-3-6-9;/h9,12H,2-8H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVXSTXQHBLEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)NC2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one](/img/structure/B1443517.png)
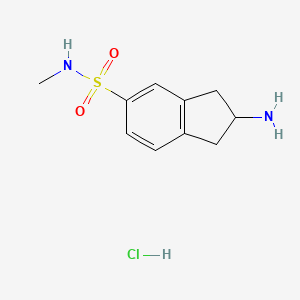



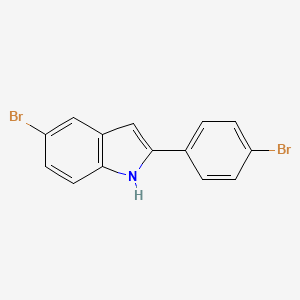


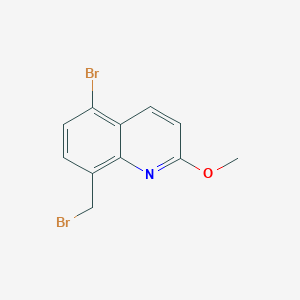
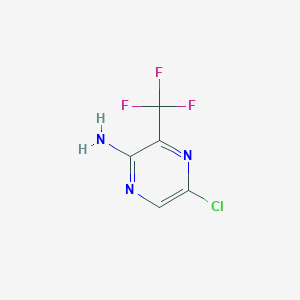
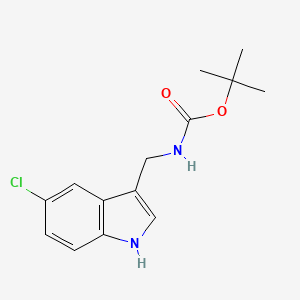
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1443535.png)

